![molecular formula C19H14N2O3S B2448233 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314275-35-9](/img/structure/B2448233.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

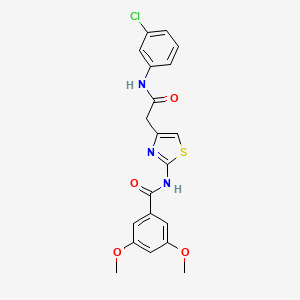

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5,6-dimethylbenzo[d]thiazol-2-amine was prepared via the reaction of 3,4-dimethylaniline, potassium thiocyanate, and bromine. This compound was then acetylated with chloroacetyl chloride to afford 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated by spectroscopic methods . Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the substituents on the thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of functional groups can be confirmed using FTIR spectroscopy .Scientific Research Applications

Synthesis and Antimicrobial Activity

- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized using microwave irradiation, showing considerable potential in antimicrobial activity against various bacterial strains and demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

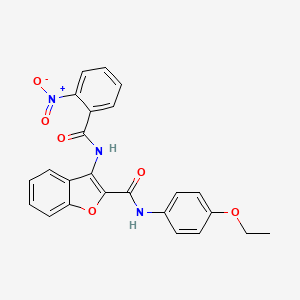

Structural Analysis and Molecular Geometry

- The compound's structure, involving a carboxamide group bonded to a furan ring and other heterocyclic groups, has been studied, revealing extensive intermolecular hydrogen-bonding interactions and significant molecular geometry data (Zhao & Zhou, 2009).

Antioxidant and Antibacterial Potential

- Designed and synthesized as potential antioxidant and antibacterial agents, these compounds have shown promising results in in vitro evaluations, with some derivatives displaying good antioxidant and antibacterial activities (Gadhave et al., 2022).

Potential as Adenosine Receptor Ligands

- Research indicates the compound's potential as ligands for human adenosine receptors, important for various therapeutic applications. The structural and molecular data obtained from these studies can aid in understanding ligand-receptor binding (Cagide et al., 2015).

Applications in Chemistry and Biology

- There have been developments in novel organic ligands and metal complexes using variations of the compound, with applications in chemistry and biology, including spectroscopic studies and electrochemical investigations (Myannik et al., 2018).

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have shown to inhibit cox-1 and cox-2 enzymes, which are key players in the inflammatory response . These compounds have also demonstrated the ability to inhibit albumin denaturation .

Biochemical Pathways

Based on the anti-inflammatory activity of similar compounds, it can be inferred that it may affect the cyclooxygenase pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

The adme prediction study for similar compounds suggests that they may possess good pharmacokinetic profiles .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities . They have also demonstrated cytotoxic activity on human tumor cell lines .

Future Directions

Thiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWRMYAVMKEKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448152.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2448153.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2448159.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)

![(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2448168.png)

![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)